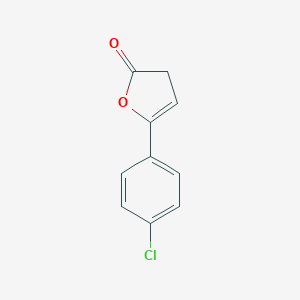

5-(4-chlorophenyl)-3H-furan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18338-90-4 |

|---|---|

Molecular Formula |

C10H7ClO2 |

Molecular Weight |

194.61 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-3H-furan-2-one |

InChI |

InChI=1S/C10H7ClO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-5H,6H2 |

InChI Key |

ZZTGFKUHHHBCJI-UHFFFAOYSA-N |

SMILES |

C1C=C(OC1=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1C=C(OC1=O)C2=CC=C(C=C2)Cl |

Other CAS No. |

18338-90-4 |

Synonyms |

5-(4-chlorophenyl)-3H-furan-2-one |

Origin of Product |

United States |

Biological Activity Spectrum and Mechanistic Investigations of 5 4 Chlorophenyl 3h Furan 2 One Derivatives

Broad-Spectrum Pharmacological Potential of Furanone-Containing Structures

The 2(5H)-furanone, or butenolide, scaffold is a five-membered heterocyclic ring that is a key pharmacophore in numerous biologically active compounds. researchgate.netresearchgate.net This structural motif is present in natural products and synthetic molecules that display a remarkable diversity of pharmacological effects. benthamscience.comacs.org The inherent reactivity of the α,β-unsaturated γ-lactone system contributes to its ability to interact with various biological targets. tandfonline.com

Furanone-containing compounds have been reported to possess a wide spectrum of therapeutic potential, including:

Antimicrobial and Antifungal Activity: They have shown efficacy against a range of bacteria and fungi. researchgate.netbenthamscience.com

Anticancer Activity: Certain furanone derivatives have been investigated as potential anticancer agents. benthamscience.com

Anti-inflammatory and Analgesic Effects: The furanone nucleus is found in compounds with anti-inflammatory properties. researchgate.netbenthamscience.com

Anticonvulsant and Antiviral Properties: The biological activities extend to anticonvulsant and antiviral effects. researchgate.netbenthamscience.com

Cardiotonic Activity: A specific group of steroids, known as cardenolides, which feature a butenolide ring, are known for their cardiotonic effects. pharmatutor.org

The versatility of the furanone ring allows for extensive chemical modification, enabling the synthesis of large libraries of derivatives with varied and potentially enhanced biological activities. benthamscience.com This makes the furanone skeleton a privileged structure in the design and discovery of new drugs.

Targeted Biological Activities Associated with 5-(4-chlorophenyl)-3H-furan-2-one Analogues

Analogues of this compound have been a particular focus of research due to their promising antimicrobial properties. The presence of the 4-chlorophenyl group at the 5-position of the furanone ring appears to be a key determinant of the biological activity of these compounds.

The antimicrobial potential of this compound derivatives has been explored against a variety of pathogenic microorganisms.

Derivatives of this compound, specifically butenolides with a 4-chlorophenyl substituent, have been synthesized and evaluated for their antibacterial properties. A study investigating 2-arylidene-4-(4-chlorophenyl)but-3-en-4-olides demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. tandfonline.comtandfonline.com The corresponding pyrrolone derivatives, synthesized from these butenolides, were also found to possess antimicrobial activity. tandfonline.com

In one study, chalcone (B49325) derivatives containing a 5-(4-chlorophenyl)furan moiety were synthesized and showed activity against both Gram-positive (Streptococcus pyogenes) and Gram-negative (Pseudomonas aeruginosa) bacteria. benthamscience.com Another investigation of chlorine-containing furanones found that their antibacterial efficacy was significantly higher in minimal glucose media compared to rich broth, with one compound showing a minimal inhibitory concentration (MIC) of 0.75 mcg/ml in the minimal medium. idosi.org

| Compound Class | Bacterial Strain(s) | Observed Activity | Reference(s) |

| 2-Arylidene-4-(4-chlorophenyl)but-3-en-4-olides | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Antibacterial activity | tandfonline.comtandfonline.com |

| Pyrrolone derivatives of 4-(4-chlorophenyl)butenolides | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Antibacterial activity | tandfonline.com |

| 3-Furan-1-thiophene-based chalcones with 5-(4-chlorophenyl)furan | Streptococcus pyogenes, Pseudomonas aeruginosa | Significant antibacterial activity | benthamscience.com |

| Chlorine-containing furanones | Tested against bacteria | MIC of 0.75 mcg/ml in minimal glucose medium for one derivative | idosi.org |

| 5-(4-chlorophenyl)furan derivatives | Leukemia SR cell line | Potent to moderate antitumor activity | nih.gov |

The antifungal potential of furanone derivatives has been well-documented. researchgate.net Specifically, butenolide derivatives containing a 4-chlorophenyl group have shown promise. In a study of synthetic butenolides, compounds with a 4-chlorophenyl substituent were screened for antifungal activity against Candida albicans, Aspergillus niger, and Rhizopus oryza. tandfonline.comtandfonline.com The conversion of these butenolides into pyrrolone derivatives was found to yield compounds with potentially valuable therapeutic applications against fungal species. tandfonline.com

Research on nitrofuran derivatives also highlights the antifungal potential of this class of compounds, with some derivatives showing potent inhibitory activity against various fungal species, including Histoplasma capsulatum and Trichophyton species. mdpi.com Additionally, other heterocyclic systems incorporating a 1,3,4-thiadiazole (B1197879) ring with a 5-(4-chlorophenyl) substituent have been synthesized and shown to possess antifungal properties. researchgate.netresearchgate.net

| Compound Class | Fungal Strain(s) | Observed Activity | Reference(s) |

| 2-Arylidene-4-(4-chlorophenyl)but-3-en-4-olides | Candida albicans, Aspergillus niger, Rhizopus oryza | Antifungal activity | tandfonline.comtandfonline.com |

| Pyrrolone derivatives of 4-(4-chlorophenyl)butenolides | Candida albicans, Aspergillus niger, Rhizopus oryza | Potential therapeutic intervention for fungal diseases | tandfonline.com |

| Nitrofuran derivatives | Histoplasma capsulatum, Trichophyton spp., Candida spp. | Potent inhibitory activity | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Not specified | Antifungal properties reported | researchgate.netresearchgate.net |

A significant aspect of the antimicrobial activity of furanone derivatives is their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. nih.gov Biofilms are structured communities of bacterial cells encased in a self-produced matrix, which offers protection against antibiotics and host immune responses. researchgate.net

Halogenated furanones, such as those isolated from the red alga Delisea pulchra, are particularly well-known for their anti-biofilm properties. mdpi.com These compounds have been shown to repress biofilm formation in a wide range of both Gram-negative and Gram-positive bacteria, including E. coli, P. aeruginosa, Staphylococcus species, and Bacillus species. researchgate.netnih.gov For instance, the brominated furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone was found to inhibit biofilm formation in E. coli and B. subtilis. psu.edupsu.edu The mechanism often involves the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors like biofilm formation. mdpi.com

The primary mechanism by which many furanone derivatives inhibit biofilm formation is through the disruption of quorum sensing (QS) signaling pathways. mdpi.com QS systems in many Gram-negative bacteria rely on N-acylhomoserine lactone (AHL) signal molecules. Furanones can act as antagonists to this system. nih.gov

Studies have shown that brominated furanones can interfere with the binding of AHL molecules to their cognate receptor proteins, such as LasR in P. aeruginosa. rsc.orgresearchgate.net This competitive binding prevents the activation of the transcriptional regulator, thereby inhibiting the expression of QS-controlled genes, including those responsible for virulence factor production and biofilm development. mdpi.comnih.gov Molecular docking studies have suggested that the structure of the furanone influences its binding affinity to the active site of the LasR regulator. nih.gov By rendering the QS master regulator protein unable to bind to its target promoter sequences, furanones effectively block the entire signaling cascade. rsc.org This disruption of bacterial communication presents a promising strategy to control bacterial infections without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. nih.gov

Inhibition of Biofilm Formation

Anti-inflammatory and Analgesic Properties

Certain derivatives of this compound have exhibited notable anti-inflammatory and analgesic effects. One such derivative, 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone, has shown anti-inflammatory activity comparable to that of ibuprofen (B1674241) and orpanoxin (B1205656) in carrageenan-induced paw edema models in rats. nih.gov This activity was also observed in the guinea pig UV-induced erythema and rat established arthritis models. nih.gov Furthermore, this compound was found to be a more potent analgesic than ibuprofen and orpanoxin in the rat paw pressure assay, with evidence suggesting a central component to its analgesic action. nih.gov The mechanism of action for its anti-inflammatory effects appears to extend beyond simple prostaglandin (B15479496) synthesis inhibition. nih.gov

The furan (B31954) nucleus, a core component of these compounds, is known to be present in many biologically active molecules. nih.gov Furan derivatives have been shown to exhibit anti-inflammatory effects through various mechanisms, including the suppression of inflammatory mediators and antioxidant activity. nih.gov

Anticancer and Cytotoxic Actions

A significant body of research has focused on the anticancer and cytotoxic properties of this compound derivatives. These compounds have shown promise in targeting various cancer cell lines through multiple mechanisms of action.

Inhibition of Tubulin Polymerization

A key mechanism underlying the anticancer activity of these derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of tubulin, are essential for several cellular processes, including mitosis. researchgate.net Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them a prime target for anticancer drugs. researchgate.net

Several novel 5-(4-chlorophenyl)furan derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.govnih.gov A number of these compounds displayed potent antitumor activity against the leukemia SR cell line. nih.govnih.gov Specifically, compounds designated as 7c , 7e , and 11a were found to be more potent than the well-known tubulin inhibitor, colchicine (B1669291), with IC₅₀ values of 0.09, 0.05, and 0.06 μM, respectively. nih.govnih.gov Their percentage inhibition of tubulin polymerization was also significant at 95.2%, 96.0%, and 96.3%, respectively. nih.govnih.gov

Further studies on new furan-based derivatives have also demonstrated their cytotoxic and tubulin polymerization inhibitory activities. nih.gov DNA flow cytometry revealed that certain derivatives induced G2/M phase cell cycle disruption, a hallmark of tubulin-targeting agents. nih.gov

Binding Affinity to Tubulin Colchicine Site

The inhibitory effect of these derivatives on tubulin polymerization is often achieved through their interaction with the colchicine binding site on β-tubulin. nih.govnih.govnih.gov This binding prevents the assembly of tubulin heterodimers into microtubules. researchgate.net

Research has shown that compounds 7c and 11a are able to bind to the colchicine binding site of tubulin with an affinity comparable to that of colchicine itself. nih.govnih.gov Molecular docking studies suggest that these compounds may interact with a binding cavity within the colchicine site that is not typically reported for other colchicine binding site inhibitors (CBSIs). nih.govnih.gov The colchicine binding site is located at the interface between α and β-tubulin heterodimers and is a well-established target for the discovery of novel anticancer agents. nih.gov

Eag-1 Potassium Channel Inhibition (Theoretical Studies)

Theoretical studies have explored another potential mechanism for the anticancer activity of furanone derivatives: the inhibition of the Eag-1 (ether-à-go-go-1) potassium channel. ccij-online.org The Eag-1 channel is a voltage-dependent potassium channel that has been implicated in the growth of cancer cells. ccij-online.org

Using a theoretical model, the interaction of various furanone derivatives with the Eag-1 channel was evaluated. ccij-online.org The results indicated that several furanone derivatives, including compounds 7, 12, 16, 20, 25, 26, 29, and 30 , had a lower inhibition constant (Ki) compared to known Eag-1 inhibitors like astemizole. ccij-online.org This suggests that these furanone derivatives could potentially act as Eag-1 inhibitors, leading to a decrease in cancer cell growth. ccij-online.org

Other Enzymatic and Receptor Modulations

Beyond their effects on tubulin and potassium channels, derivatives of this compound have been investigated for their ability to modulate other key enzymes and receptors involved in cell signaling and proliferation.

Kinase and Topoisomerase Inhibition

The PI3K/Akt signaling pathway is crucial for cell proliferation, growth, and survival, and its inhibition is a recognized strategy in cancer therapy. nih.gov While direct inhibition by this compound derivatives is not explicitly detailed in the provided context, the broader class of heterocyclic compounds is known to target this pathway.

Additionally, some furocoumarin derivatives, which share a furan ring structure, have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair. nih.gov For instance, the benzopsoralen derivative HMBP was found to inhibit mammalian topoisomerase II activity in vitro. nih.gov

COX-1 and p53 Pathway Modulation

While direct and extensive studies on the COX-1 inhibitory and p53 pathway modulatory activities of this compound derivatives are not widely documented in the available literature, the broader class of furanone-containing compounds has been explored for anti-inflammatory and anticancer properties, which often involve these pathways. For instance, certain heterocyclic chalcone derivatives containing a furan moiety have been noted for their anti-inflammatory activities, which can be linked to the inhibition of cyclooxygenase (COX) enzymes. The p53 tumor suppressor pathway is a critical target in cancer therapy. Some complex heterocyclic compounds incorporating furan rings have been shown to induce apoptosis and cell cycle arrest in cancer cell lines, suggesting a potential interaction with the p53 pathway. nih.govnih.gov However, specific data detailing the direct modulation of COX-1 and the p53 pathway by this compound derivatives require further dedicated investigation.

H+, K+-ATPase Inhibitory Effects

The H+, K+-ATPase, or proton pump, is a key enzyme in gastric acid secretion and a primary target for drugs treating acid-related disorders. Although specific studies focusing on the H+, K+-ATPase inhibitory effects of this compound are limited, the general class of furanone derivatives has been a subject of interest in the development of novel proton pump inhibitors. The structural features of the furanone ring can be incorporated into scaffolds designed to interact with the catalytic site of the H+, K+-ATPase. The development of new proton pump inhibitors often involves exploring various heterocyclic systems, and furanone derivatives present a potential avenue for the discovery of new therapeutic agents in this class. Further research is necessary to elucidate the specific inhibitory potential of this compound derivatives against this enzyme.

Angiotensin-Converting Enzyme (ACE) Inhibition

The angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure. The potential for furanone derivatives to act as ACE inhibitors has been explored. While direct evidence for this compound as an ACE inhibitor is not prominent, research on peptides derived from natural sources has identified sequences that show significant ACE inhibitory activity. nih.gov The development of small molecule ACE inhibitors often involves mimicking the structure of these peptides. The furanone scaffold could potentially be integrated into novel non-peptide ACE inhibitors. Further synthetic and screening efforts are required to evaluate the ACE inhibitory potential of this compound derivatives.

Proposed Interactions with Specific Biological Receptors

The interaction of this compound derivatives with various biological receptors has been a subject of computational and experimental studies. These investigations aim to elucidate the molecular basis of their biological activities and to identify potential therapeutic targets.

One area of significant research has been the interaction of furan-containing compounds with tubulin. nih.govnih.gov Certain derivatives of 5-(4-chlorophenyl)furan have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a mechanism of action for several successful anticancer drugs. nih.govnih.gov Molecular docking studies have suggested that these compounds can bind to the colchicine binding site of tubulin, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Additionally, theoretical studies have explored the interaction of furanone derivatives with the Eag1 potassium channel, a potential target in cancer therapy. ccij-online.org These computational models predict that certain furanone derivatives could act as Eag1 inhibitors.

Table 2: Proposed Biological Receptor Interactions of Furan-Containing Derivatives

| Derivative Class | Proposed Receptor/Target | Key Findings | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)furan derivatives | Tubulin (Colchicine binding site) | Inhibition of tubulin polymerization, induction of apoptosis. | nih.govnih.gov |

| Furanone derivatives | Eag1 potassium channel | Potential for inhibitory action based on theoretical models. | ccij-online.org |

This table summarizes the proposed interactions of broader classes of furan-containing compounds with specific biological receptors.

Structure Activity Relationship Sar Analysis of 5 4 Chlorophenyl 3h Furan 2 One and Its Derivatives

Influence of Furanone Ring Substituents on Biological Potency

The furan-2(5H)-one core is a prevalent structural motif in numerous bioactive natural products and synthetic compounds, known to be a key pharmacophore. mdpi.com Modifications to the furanone ring of 5-(4-chlorophenyl)-3H-furan-2-one, particularly at the 3 and 4-positions, have a profound impact on its biological potency.

In a series of 3,4-diaryl-2(5H)-furanone derivatives, the nature of the aryl groups at these positions was found to be critical for cytotoxic activity. For instance, compounds bearing a 3-(3,4,5-trimethoxyphenyl) group coupled with various substituted aryl groups at the 4-position exhibited potent cytotoxic activities, with ED50 values in the nanomolar range against several cancer cell lines. nih.gov This suggests that bulky and electron-rich substituents at the 3- and 4-positions of the furanone ring can significantly enhance anticancer efficacy.

Furthermore, the introduction of different substituents on the furanone ring can modulate the mechanism of action. Studies on related furanone derivatives have shown that the presence and nature of substituents can influence whether the compounds act as inhibitors of enzymes like COX-2 or as general cytotoxic agents. nih.gov

Role of the 4-Chlorophenyl Moiety in Modulating Bioactivity

The 4-chlorophenyl group at the 5-position of the 3H-furan-2-one ring plays a crucial role in the molecule's interaction with biological targets. This has been demonstrated in studies of related compounds where the 5-aryl substituent is a key determinant of activity.

In a study of 5-(4-chlorophenyl)furan derivatives designed as tubulin polymerization inhibitors, the 4-chlorophenyl moiety was found to be essential for high potency. nih.gov Molecular docking studies of these derivatives indicated that the 4-chlorophenyl group orients itself into a specific binding pocket of the tubulin protein. nih.gov This interaction is often hydrophobic in nature, and the electronic properties of the chloro substituent can influence the strength of this binding.

Effects of Heteroatom Substitution within the Furanone Ring System (e.g., Pyrrolone Analogues)

The replacement of the oxygen atom in the furanone ring with a nitrogen atom, to form a pyrrolone (or lactam) ring, represents a common bioisosteric substitution strategy in medicinal chemistry. This modification can lead to significant changes in the compound's physicochemical properties, such as hydrogen bonding capacity, polarity, and metabolic stability, which in turn can profoundly affect its biological activity and pharmacokinetic profile.

While direct comparative studies between this compound and its exact pyrrolone analogue are not extensively documented in the available literature, the synthesis and biological evaluation of various pyrrolone derivatives provide valuable insights. For instance, the synthesis of 3-arylidene-1,3-dihydro-5-(4-methylphenyl)-2H-pyrrol-2-ones from their corresponding furanone precursors has been reported, with the resulting pyrrolones exhibiting anti-inflammatory and antibacterial activities.

The introduction of a nitrogen atom allows for further substitution at the N-1 position, opening up new avenues for SAR exploration. The nature of the substituent on the nitrogen atom can influence the compound's lipophilicity, steric bulk, and potential for additional interactions with biological targets. For example, in a series of 5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives, the variation of substituents on the aryl rings had a significant impact on their cytotoxic effects against various cancer cell lines. semanticscholar.org This suggests that the pyrrolone scaffold offers a versatile platform for fine-tuning biological activity.

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding the SAR of this compound and for designing new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For furanone derivatives, QSAR models have been developed to predict their anticancer and antimicrobial activities. These models typically use various molecular descriptors, such as steric, electronic, and hydrophobic parameters, to quantify the structural features that are important for activity. For instance, 3D-QSAR studies on related furanone derivatives have highlighted the importance of specific steric and electrostatic fields around the molecule for its interaction with biological targets.

Computational Chemistry and Theoretical Studies of 5 4 Chlorophenyl 3h Furan 2 One Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. Investigations into 5-(4-chlorophenyl)-3H-furan-2-one using DFT can reveal intricate details about its molecular and electronic characteristics.

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For this compound, this is typically achieved using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). The process involves iterative calculations to adjust the positions of the atoms until the forces on them are negligible.

Illustrative Structural Parameters of this compound

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C=O | 1.21 Å |

| C-O (in ring) | 1.37 Å | |

| C=C (in ring) | 1.35 Å | |

| C-C (ring to phenyl) | 1.48 Å | |

| C-Cl | 1.75 Å | |

| Bond Angle | O=C-O | 120.5° |

| C=C-C (in ring) | 108.0° | |

| Dihedral Angle | Furanone-Phenyl | 25.0° |

Note: The data in this table is illustrative and based on computational studies of structurally similar compounds.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring and the C=C double bond of the furanone moiety. Conversely, the LUMO is anticipated to be distributed over the carbonyl group and the furanone ring, which are the more electrophilic parts of the molecule.

Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The data in this table is illustrative and based on DFT calculations of analogous compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be concentrated around the oxygen atom of the carbonyl group, indicating a likely site for protonation and interaction with electrophiles. The regions around the hydrogen atoms of the phenyl ring would exhibit a positive potential, while the chlorine atom, due to its electronegativity and the presence of lone pairs, would also contribute to the electrostatic landscape.

DFT calculations can simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra, which can then be compared with experimental data to validate the computational model. The calculation of vibrational frequencies helps in the assignment of experimental spectral bands to specific molecular motions.

For this compound, characteristic vibrational frequencies would include the C=O stretching of the lactone ring, C=C stretching of the furanone ring, and various vibrations associated with the chlorophenyl group. The simulated electronic spectrum would provide information on the electronic transitions, with the transition from the HOMO to the LUMO being of primary interest.

Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1750 |

| C=C Stretch | 1640 |

| C-Cl Stretch | 750 |

Note: The data in this table is illustrative and based on computational studies of similar molecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. These methods are crucial in drug discovery and design.

While specific docking studies for this compound are not extensively documented, research on similar furanone derivatives suggests their potential as inhibitors for various enzymes. nih.govnih.govresearchgate.net In a typical docking study, the 3D structure of the ligand is placed into the binding site of the target protein, and various conformations are sampled to find the most favorable binding mode, which is scored based on an energy function. MD simulations can then be used to study the dynamic stability of the ligand-protein complex over time.

Advanced Quantum Chemical Calculations

Beyond standard DFT, more advanced quantum chemical calculations can provide even more accurate descriptions of molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can offer a higher level of accuracy for electron correlation effects.

For a molecule like this compound, these advanced methods could be employed to refine the energies of the frontier orbitals, calculate excited state properties with greater precision, and investigate reaction mechanisms involving the furanone ring. Such calculations, though complex, are invaluable for obtaining a benchmark understanding of the molecule's intrinsic properties.

Analysis of Linear and Nonlinear Optical (NLO) Properties

The study of linear and nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by the potential applications of these materials in optoelectronic technologies. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO response of molecular systems.

In the context of furanone derivatives, theoretical studies on analogous compounds provide valuable insights. For instance, a computational study on Chalcone (B49325) (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, which features a furan (B31954) ring, was conducted using DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set. researchgate.net This level of theory is widely used for calculating the electronic properties and NLO response of organic molecules. The key NLO parameters are the polarizability (α) and the first hyperpolarizability (β), which quantify the linear and first-order nonlinear response of a molecule to an external electric field, respectively.

For the Chalcone derivative, the calculated dipole moment was found to be 3.33 Debye. researchgate.net The individual components of the polarizability and first hyperpolarizability are typically calculated and then used to determine the average polarizability (<α>) and the total first hyperpolarizability (β_total). While the specific values for this compound are not available, the methodology applied to similar systems would be directly transferable.

A study on furan homologues (C4H4X, where X=O, S, Se, Te) calculated using time-dependent density functional theory (TDDFT) combined with the sum-over-states (SOS) method revealed that the substitution of the heteroatom significantly influences the polarizability (α) and second hyperpolarizability (γ). researchgate.netjlu.edu.cn This suggests that substitutions on the furanone ring, such as the 4-chlorophenyl group in the target molecule, would have a profound impact on its NLO properties.

The following table illustrates typical NLO data that would be generated from such a computational study. The values presented here are hypothetical and for illustrative purposes, based on the types of results seen in studies of similar organic molecules.

| Property | Symbol | Value (a.u.) |

| Dipole Moment | μ | Value |

| Average Polarizability | <α> | Value |

| Total First Hyperpolarizability | β_total | Value |

Note: The values in this table are placeholders and would be determined through specific DFT calculations on this compound.

The presence of the electron-withdrawing chlorine atom and the phenyl group on the furanone scaffold is expected to enhance the intramolecular charge transfer characteristics, which is a key factor for a significant NLO response. The π-electron system of the phenyl ring in conjugation with the furanone moiety would likely lead to a larger hyperpolarizability compared to unsubstituted furanone.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It allows for the quantitative assessment of electron delocalization, hyperconjugative interactions, and charge distribution, which are fundamental to understanding a molecule's stability and reactivity.

In a computational study of 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives, NBO analysis would be instrumental in elucidating the electronic effects of the substituents. ajchem-b.com For this compound, NBO analysis would reveal the nature of the C-Cl bond, the interactions between the phenyl ring and the furanone core, and the charge distribution across the entire molecule.

The analysis involves the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A larger E(2) value indicates a stronger interaction and greater electron delocalization.

For this compound, key NBO interactions would likely include:

π → π* interactions: Delocalization of π-electrons from the phenyl ring to the antibonding π* orbitals of the furanone ring, and vice versa.

n → π* interactions: Interactions involving the lone pairs (n) of the oxygen and chlorine atoms with the antibonding π* orbitals of the aromatic system.

σ → σ* interactions: Hyperconjugative interactions involving the sigma bonds of the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C-C)_phenyl | π(C=C)_furanone | Value |

| π(C=C)_furanone | π(C-C)_phenyl | Value |

| LP(O)_furanone | π(C-C)_phenyl | Value |

| LP(Cl) | σ(C-C)_phenyl | Value |

Note: The interactions and E(2) values in this table are illustrative examples. Specific calculations are required for this compound.

Stereochemical Considerations and Conformational Analysis of 5 4 Chlorophenyl 3h Furan 2 One Derivatives

E-/Z-Isomerism in Exocyclic Double Bonds of Derivatives

The introduction of an exocyclic double bond at the 3-position of the 3H-furan-2-one ring gives rise to the possibility of E-/Z-isomerism. This geometric isomerism stems from the restricted rotation around the carbon-carbon double bond, leading to two distinct spatial arrangements of the substituents attached to the double bond. The assignment of E- or Z-configuration is based on the Cahn-Ingold-Prelog priority rules. nih.gov

For instance, in derivatives such as 3-(arylmethylidene)-5-(4-chlorophenyl)-3H-furan-2-ones, the orientation of the aryl group on the exocyclic double bond relative to the carbonyl group of the furanone ring defines the E- or Z-isomer.

The relative stability of the E- and Z-isomers, and thus their equilibrium ratio, is governed by a delicate balance of several factors:

Steric Effects: Steric hindrance between bulky substituents is a primary determinant of isomeric preference. Generally, the isomer with the bulky groups positioned farther apart (the E-isomer in many cases) is thermodynamically more stable. For example, in 3-benzylidene-5-phenyl-3H-furan-2-one derivatives, the Z-isomer may experience steric strain between the phenyl ring on the benzylidene group and the carbonyl oxygen of the lactone ring, favoring the E-isomer.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions can stabilize a particular isomer. For example, if a substituent on the exocyclic group can form a hydrogen bond with the carbonyl oxygen of the furanone ring, this can lock the molecule into a specific configuration, which might otherwise be less stable based on steric factors alone.

Solvent Polarity: The polarity of the solvent can influence the isomeric equilibrium. More polar solvents may preferentially solvate and stabilize the more polar isomer. The isomer with a larger net dipole moment will be favored in polar solvents. The difference in dipole moments between E- and Z-isomers can be significant, leading to a solvent-dependent equilibrium.

The interplay of these factors can be complex, and the preferred isomer is often a result of a subtle balance between them. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to estimate the relative energies of the isomers and provide insights into the dominant stabilizing and destabilizing interactions. In the case of 3-(2-chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one, quantum chemical modeling revealed that two rotameric forms are almost equivalent in energy. semanticscholar.org

Spectroscopic and Crystallographic Techniques for Stereochemical Characterization

The unambiguous determination of the stereochemistry of 5-(4-chlorophenyl)-3H-furan-2-one derivatives with exocyclic double bonds relies on advanced analytical techniques.

Nuclear Overhauser Effect (NOE) NMR spectroscopy is a powerful, non-destructive technique for determining the spatial proximity of atoms within a molecule, making it exceptionally well-suited for distinguishing between E- and Z-isomers. semanticscholar.org The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to short internuclear distances (typically < 5 Å). semanticscholar.org

In the context of 3-alkylidene-5-(4-chlorophenyl)-3H-furan-2-one derivatives, irradiation of a specific proton on the alkylidene substituent will lead to an enhancement of the signal of protons that are in close spatial proximity. For example, to differentiate between the E- and Z-isomers of a 3-benzylidene derivative:

In the Z-isomer , the benzylic proton would be in close proximity to the protons of the 5-(4-chlorophenyl) group at the C5 position of the furanone ring. An NOE would be expected between the benzylic proton and the proton at C5.

In the E-isomer , the benzylic proton would be distant from the C5 proton but closer to the carbonyl group. An NOE might be observed between the benzylic proton and other protons on the furanone ring, depending on the conformation.

By carefully analyzing the NOE correlations, the relative orientation of the substituents around the exocyclic double bond can be definitively established.

Table 1: Expected NOE Correlations for a Hypothetical 3-benzylidene-5-(4-chlorophenyl)-3H-furan-2-one

| Irradiated Proton | Expected NOE in Z-isomer | Expected NOE in E-isomer |

| Benzylic Proton | Proton at C5 of furanone ring | Protons on the phenyl ring of the benzylidene group |

| Proton at C5 | Benzylic proton | Protons on the 4-chlorophenyl ring |

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. acs.org This technique provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. rsc.orgresearchgate.net By obtaining a suitable single crystal of a this compound derivative, its molecular structure, including the configuration of the exocyclic double bond, can be unequivocally determined.

For example, the crystal structure of 3-(2-chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one has been determined, confirming its E-configuration in the solid state. semanticscholar.org Such analyses provide a benchmark for the interpretation of spectroscopic data and can reveal details about intermolecular interactions, such as π-π stacking, which influence the crystal packing. semanticscholar.org

Table 2: Crystallographic Data for 3-(2-chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one

| Parameter | Value |

| Chemical Formula | C₁₈H₁₃ClO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | Not Reported |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Not Reported |

| Z | 8 |

| Data sourced from a study on 3-(2-chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one, which is structurally related to the subject of this article. semanticscholar.org |

Future Research Directions and Unaddressed Scientific Inquiries

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

The synthesis of furanone derivatives is an active area of research, with several established methods. acs.orgresearchgate.net However, the development of novel, more efficient, and environmentally benign synthetic routes remains a key objective. Current methods for producing furanone derivatives often involve multi-step processes. researchgate.netresearchgate.net Future research should focus on one-pot syntheses and the use of green chemistry principles to improve sustainability.

One promising eco-friendly approach involves the use of titanium silicate (B1173343) molecular sieve catalysts, which has been shown to be efficient in the synthesis of 5-hydroxy-2(5H)-furanone. rsc.org Another sustainable strategy is the development of bio-based epoxy monomers from furan (B31954) precursors, which offers a greener alternative to petrochemical-based methods. rsc.org The synthesis of C6-furanics within living cells using natural metabolism presents a novel, sustainable avenue, relying on sunlight as the primary energy source and minimizing chemical waste. mdpi.com Exploring the application of these green methodologies to the synthesis of 5-(4-chlorophenyl)-3H-furan-2-one could lead to more sustainable and cost-effective production.

Future synthetic explorations could also focus on creating diverse libraries of furanone derivatives for biological screening. This includes the synthesis of novel hetarylaminomethylidene derivatives and bis-2(5H)-furanone derivatives, which have shown potential as anticancer agents. researchgate.netnih.gov

Identification and Validation of Undiscovered Biological Targets

While several biological targets for furanone derivatives have been identified, the full spectrum of their molecular interactions is not yet understood. For instance, certain derivatives of 5-(4-chlorophenyl)furan have been found to inhibit tubulin polymerization, a mechanism relevant to cancer therapy. nih.govnih.gov Other studies have pointed to DNA as a potential target for bis-2(5H)-furanone derivatives, which were found to induce S-phase cell cycle arrest in glioma cells. nih.gov

A related compound, 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone, has demonstrated anti-inflammatory and analgesic properties, suggesting a mechanism of action that may go beyond the simple inhibition of prostaglandin (B15479496) synthesis. nih.gov This highlights the need for further investigation into the precise molecular targets responsible for these effects.

Future research should aim to identify and validate novel biological targets for this compound and its derivatives. This could involve proteomic and genomic approaches to uncover previously unknown protein interactions. One area of interest is the ether-à-go-go-1 (Eag-1) potassium channel, which is implicated in cancer cell growth. Theoretical studies have suggested that certain furanone derivatives could act as Eag-1 inhibitors, warranting further experimental validation. ccij-online.orgccij-online.org Identifying new targets will be crucial for elucidating the full therapeutic potential and possible off-target effects of this class of compounds.

Integration of Advanced Computational Methods for De Novo Drug Design

Computational methods are increasingly integral to modern drug discovery. In the context of furanone derivatives, molecular docking simulations have been employed to study their binding to targets like tubulin. nih.gov These studies provide valuable insights into the structure-activity relationships and help in the rational design of more potent inhibitors.

The future of drug design for furanone derivatives lies in the integration of more advanced computational techniques for de novo design. This involves using algorithms to design novel molecular structures with desired pharmacological properties from the ground up. By leveraging computational tools, researchers can explore a vast chemical space to identify novel furanone scaffolds with enhanced activity and selectivity for specific biological targets.

Theoretical evaluations have already been used to predict the interaction of furanone derivatives with protein surfaces, such as the Eag-1 protein. ccij-online.orgccij-online.org These computational models can help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. Future work should focus on refining these models and combining them with machine learning approaches to improve their predictive accuracy.

Development of Targeted Delivery Systems for Furanone Derivatives

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. The development of targeted drug delivery systems for furanone derivatives is a critical area for future research.

One promising approach is the use of furan-functionalized co-polymers to create nanoparticles for drug encapsulation. nih.govutoronto.ca These nanoparticles can be designed to self-assemble in aqueous environments and can encapsulate hydrophobic drugs like certain furanone derivatives. nih.gov The size of these nanoparticles can be controlled, which in turn affects the amount of drug that can be encapsulated. nih.govutoronto.ca

Q & A

Q. How do polymorphic forms of this compound derivatives affect their physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.